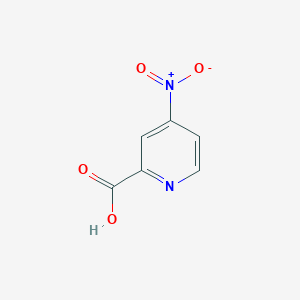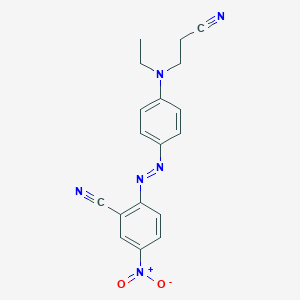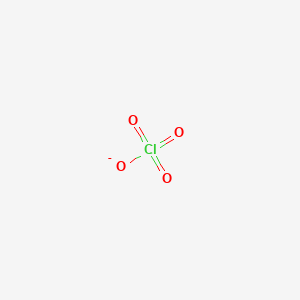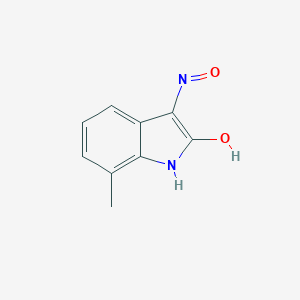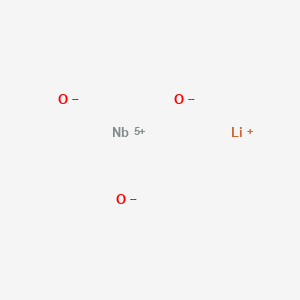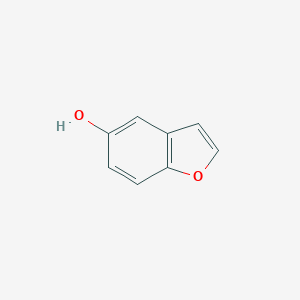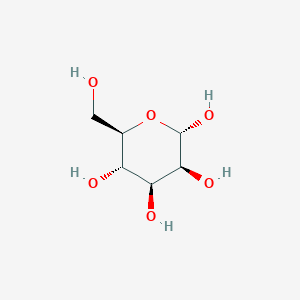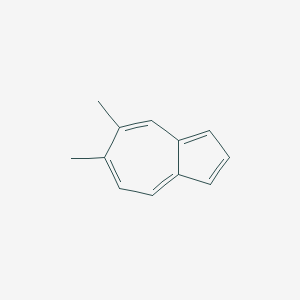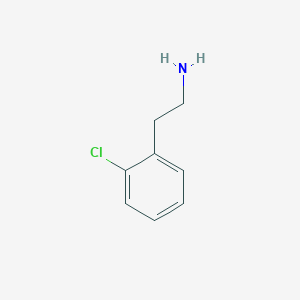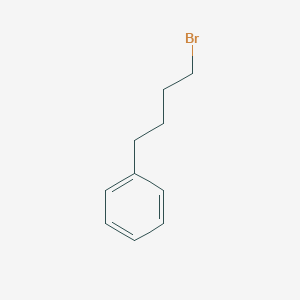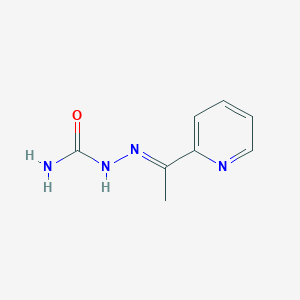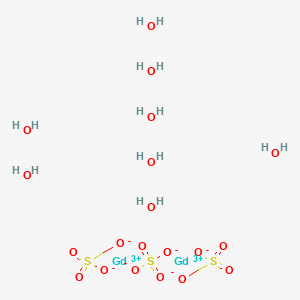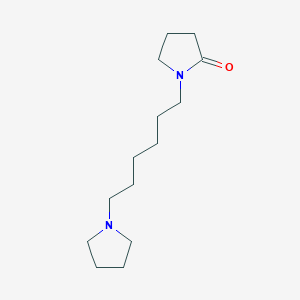
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-, also known as A-796,260, is a chemical compound that belongs to the class of synthetic opioids. It is a selective agonist of the mu-opioid receptor and has been found to have potent analgesic effects.
Wirkmechanismus
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Activation of the mu-opioid receptor by 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
Biochemische Und Physiologische Effekte
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been found to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have a lower potential for tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of opioid addiction and withdrawal. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been found to have a lower potential for respiratory depression, which is a common side effect of opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- also has a potent analgesic effect, which makes it a useful tool for studying pain pathways. However, one limitation of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-. One potential direction is the development of analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- and its potential for the treatment of opioid addiction and withdrawal.
Synthesemethoden
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- involves the reaction of 1-(6-bromohexyl)pyrrolidine with 2-pyrrolidinone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been extensively studied for its analgesic effects in preclinical models. It has been found to be highly selective for the mu-opioid receptor and has a potent analgesic effect in animal models of acute and chronic pain. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Eigenschaften
CAS-Nummer |
14168-09-3 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- |
Molekularformel |
C14H26N2O |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
1-(6-pyrrolidin-1-ylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h1-13H2 |
InChI-Schlüssel |
NGYDKMMXCKGTNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
Kanonische SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
Andere CAS-Nummern |
14168-09-3 |
Synonyme |
1-(6-Pyrrolizinohexyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
